molecular formula C18H17Cl2NO3 B1666697 Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L- CAS No. 33878-50-1

Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-

Cat. No. B1666697
CAS RN: 33878-50-1
M. Wt: 366.2 g/mol
InChI Key: SLCGUGMPSUYJAY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylprop-ethyl is a bioactive chemical.

Scientific Research Applications

Synthesis and Structural Characterization

  • Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L- has been synthesized and structurally characterized in various studies. These compounds are prepared by coupling ferrocenyl benzoic acids to amino acid ethyl esters, including L-alanine, using specific protocols and fully characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography (Savage et al., 2006), (Goel et al., 2006).

In Vitro Anti-Proliferative Effects and Cell Cycle Analysis

  • Some derivatives of this compound have shown in vitro anti-proliferative effects against cancer cells, suggesting potential use in cancer research. For example, N-{meta-(ferrocenyl)-benzoyl}-glycine-L-alanine ethyl ester showed cytotoxicity towards lung cancer cells, with specific IC50 values indicating effectiveness in inhibiting cancer cell growth (Corry et al., 2009).

Chemical Models and Reaction Studies

  • Alanine derivatives, including N-benzoyl-L-alanine esters, have been used to model chemical reactions, providing insights into biochemical processes. For example, reactions involving these compounds have been studied to understand the behavior of enzymes and chemical intermediates in various biological and chemical systems (Benoiton, 1968), (Kaplan & Dugas, 1969).

Conformational Studies and Spectroscopic Analysis

  • These compounds have been used in conformational studies to understand the structure and behavior of N-acylalanine derivatives. Spectroscopic methods like resonance Raman and FT-IR have been employed to characterize these compounds and study their behavior under various conditions (Lee et al., 1988), (Xavier et al., 2015).

Potential for Biomaterial Applications

  • Research has also explored the potential of these alanine derivatives in biomaterials. Studies focus on the synthesis and characterization of semi-rigid N-para-ferrocenyl(benzoyl)amino-acid esters, which could have applications in the development of new materials (Savage et al., 2002).

properties

CAS RN

33878-50-1

Product Name

Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

ethyl (2S)-2-(N-benzoyl-3,4-dichloroanilino)propanoate

InChI

InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/t12-/m0/s1

InChI Key

SLCGUGMPSUYJAY-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

SMILES

CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

33878-50-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRN 3007699;  Karakhol;  BRN-3007699;  BRN3007699; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-
Reactant of Route 3
Reactant of Route 3
Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-
Reactant of Route 4
Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-
Reactant of Route 5
Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-
Reactant of Route 6
Alanine, N-benzoyl-N-(3,4-dichlorophenyl)-, ethyl ester, L-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.